![molecular formula C19H20ClN3O B5587183 N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5587183.png)
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is not fully understood. However, it has been suggested that this compound interacts with specific targets in the body, leading to various biological effects.
Biochemical and Physiological Effects:
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been found to exhibit significant anticancer activity, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide in lab experiments include its significant biological activity, making it a potential candidate for drug development. However, the limitations of using this compound include its complex synthesis method and the need for extensive purification techniques.
Future Directions
There are several future directions for research on N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide. One potential direction is to explore its potential applications in cancer treatment. Another direction is to investigate its potential use in the development of antimicrobial agents. Additionally, the synthesis method of this compound can be optimized to improve its yield and purity.
In conclusion, N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits significant biological activity, making it a potential candidate for drug development. Further research is needed to explore its potential applications and optimize its synthesis method.
Synthesis Methods
The synthesis of N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves the reaction of 2-chlorobenzylamine with 2-(2-aminoethyl)-1H-benzimidazole in the presence of propanoyl chloride. The reaction takes place under specific conditions, and the resulting compound is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit significant biological activity, making it a potential candidate for drug development.
properties
IUPAC Name |
N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-2-19(24)21-12-11-18-22-16-9-5-6-10-17(16)23(18)13-14-7-3-4-8-15(14)20/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVGGGPMOPTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide |
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